5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic organic compound that belongs to the oxadiazole class of compounds. Oxadiazoles are characterized by the presence of an oxadiazole ring, which consists of two nitrogen atoms and three carbon atoms. This compound has garnered attention due to its potential applications in medicinal chemistry and material science.
5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can be classified as:
The synthesis of 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves the following methods:
The reaction conditions may vary based on the specific synthetic route chosen. Temperature control, solvent choice (such as ethanol or dimethylformamide), and reaction time are critical parameters that influence yield and purity. For instance, using a reflux setup can enhance reaction rates and improve yields.
The molecular formula for 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is . The structure features:
The compound's molecular weight is approximately 153.18 g/mol. Structural data can be visualized using computational chemistry software or through crystal structure analysis if available.
5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can participate in various chemical reactions:
Reaction conditions such as temperature, solvent choice, and catalysts (if required) play a significant role in determining the outcome of these reactions. For example, using Lewis acids can facilitate electrophilic substitutions.
The mechanism of action for 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is not fully elucidated but may involve interactions at a molecular level with biological targets. Potential mechanisms include:
Further studies are required to clarify its pharmacodynamics and pharmacokinetics. Experimental data from biological assays would provide insights into its efficacy and safety profiles.
Key physical properties include:
Chemical properties encompass:
Relevant data includes melting point (if available) and boiling point determined through experimental methods.
5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has several potential applications:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "azoxime" or "furo[ab]diazole" [1]. This five-membered ring containing one oxygen and two nitrogen atoms remained largely unexplored for nearly eight decades until its photochemical rearrangement properties sparked renewed interest in the mid-20th century [1] [6]. Biological activity studies of 1,2,4-oxadiazole derivatives began in the 1940s, culminating in the 1960s with Oxolamine (Fig. 1), the first commercial drug containing this scaffold, introduced as a cough suppressant [1] [6]. This breakthrough demonstrated the pharmacophoric potential of the 1,2,4-oxadiazole ring system and validated its use in therapeutic agents.
Table 1: Milestones in 1,2,4-Oxadiazole Drug Development
Year | Development | Therapeutic Application |
---|---|---|
1884 | Initial synthesis by Tiemann and Krüger | N/A (Chemical curiosity) |
1940s | Commencement of biological activity studies | Exploratory pharmacology |
1960 | Introduction of Oxolamine | Antitussive (cough suppressant) |
1970s-1980s | Development of Prenoxdiazine, Butalamine | Antitussive, vasodilator |
1990s | Approval of Pleconaril, Fasiplon | Antiviral, anxiolytic |
2000s | Development of Ataluren | Treatment of Duchenne muscular dystrophy |
The subsequent decades witnessed strategic exploitation of the scaffold's unique bioisosteric properties, where it effectively mimicked ester and amide functionalities while offering superior metabolic stability [1] [8]. This property became particularly valuable when traditional carbonyl groups were prone to hydrolysis, allowing medicinal chemists to overcome pharmacokinetic limitations. By the 1980s, several clinically important drugs emerged, including Prenoxdiazine (antitussive), Butalamine (vasodilator), and Fasiplon (non-benzodiazepine anxiolytic) [1] [6]. The scaffold's versatility expanded further with Pleconaril (antiviral) and Ataluren (treatment for Duchenne muscular dystrophy), demonstrating applications across diverse therapeutic areas [1]. The discovery of natural 1,2,4-oxadiazoles like Phidianidine A/B (from sea slug Phidiana militaris) and quisqualic acid (from Quisqualis indica seeds) provided additional validation of the ring's biological relevance, revealing cytotoxic activity and receptor affinity (PTP1B, CXCR4, mGluR II/IV) [1].
The integration of pyrrolidine rings with 1,2,4-oxadiazoles represents a significant advancement in heterocyclic hybrid design, combining the metabolic stability of oxadiazoles with the spatial diversity and chiral potential of pyrrolidine [2] [7] [9]. This molecular fusion creates a three-dimensional pharmacophore capable of enhanced interactions with biological targets compared to planar architectures. The pyrrolidine's nitrogen atom provides a critical hydrogen bond acceptor site, while its saturated ring structure contributes to favorable physicochemical properties, including aqueous solubility and membrane permeability [7] [9].
Early pyrrolidine-oxadiazole hybrids focused on CNS applications, leveraging the scaffold's structural similarity to neurotransmitters. The compound 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride (CAS# 2126176-78-9) exemplified this approach, featuring a protonatable pyrrolidine nitrogen that facilitates blood-brain barrier penetration (Fig. 2) [2] [7]. Its structural isomer, 3-Methyl-5-(4-(pyridin-3-yl)pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS# 1955515-57-7), introduced an additional hydrogen-bond accepting pyridine ring, enabling dual-target engagement strategies [9]. The chirality of the pyrrolidine C3 position became a critical factor in optimizing target selectivity and potency, as evidenced by pronounced enantiomeric differences in receptor binding assays [7]. These hybrids demonstrated improved pharmacokinetic profiles over simpler oxadiazole derivatives, including enhanced metabolic stability and oral bioavailability, establishing pyrrolidine-oxadiazole architecture as a privileged scaffold in CNS drug discovery pipelines.
Synthetic Pathways for 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole Derivatives
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7